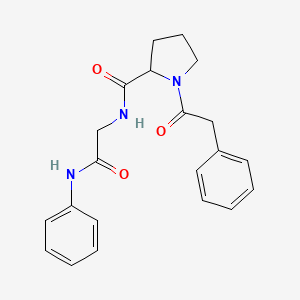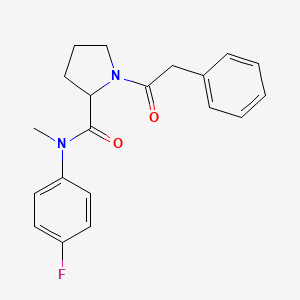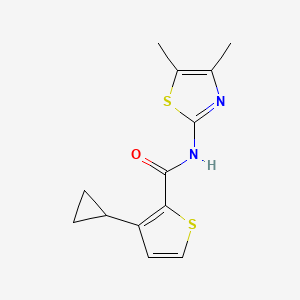![molecular formula C11H12N6S B7531950 N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine](/img/structure/B7531950.png)
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine, also known as MTA, is a synthetic compound that has been widely used in scientific research. It is a purine nucleoside analog that has been shown to have antiviral, anticancer, and immunosuppressive properties.
Mecanismo De Acción
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine exerts its antiviral and anticancer effects by inhibiting the activity of S-adenosylhomocysteine hydrolase (SAHH), an enzyme that plays a critical role in the metabolism of S-adenosylmethionine (SAM). SAM is a methyl donor that is involved in a wide range of cellular processes, including DNA methylation, protein methylation, and polyamine synthesis. By inhibiting SAHH, this compound causes an accumulation of SAM and its metabolites, which leads to the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. Additionally, this compound has been shown to modulate the immune system by inhibiting T cell proliferation and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and stored. Additionally, this compound has a well-defined mechanism of action, which makes it a useful tool for studying cellular processes such as DNA methylation and protein methylation. However, there are some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which means that it must be continuously administered in order to maintain its effects. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
For research on N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine include the development of new analogs and the exploration of its potential as a therapeutic agent for other diseases.
Métodos De Síntesis
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine can be synthesized by reacting 2-amino-6-chloropurine with 2-methyl-1,3-thiazol-4-yl-methanol in the presence of sodium hydride. The resulting product is then treated with methyl iodide to obtain this compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine has been widely used in scientific research due to its antiviral, anticancer, and immunosuppressive properties. It has been shown to inhibit the replication of a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. This compound has also been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been used as an immunosuppressive agent in organ transplantation to prevent rejection.
Propiedades
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6S/c1-7-16-8(4-18-7)3-17(2)11-9-10(13-5-12-9)14-6-15-11/h4-6H,3H2,1-2H3,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEBSCPSOJKPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7531876.png)




![(4-Cyclopropylpiperazin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7531944.png)
![N,1-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7531953.png)
![N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7531954.png)
![(E)-3-(4-fluorophenyl)-N-[2-(2-imidazol-1-ylethoxy)phenyl]prop-2-enamide](/img/structure/B7531956.png)
![N-[2-[2-hydroxy-3-(4-methylpiperidin-1-yl)propyl]-3,4-dihydro-1H-isoquinolin-5-yl]acetamide](/img/structure/B7531962.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)
